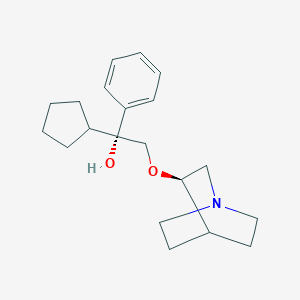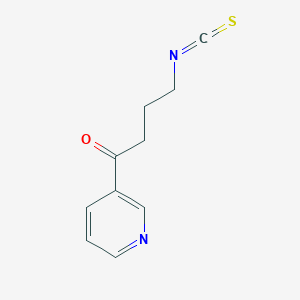
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PITC and is known for its unique properties that make it an ideal candidate for various laboratory experiments.
Mecanismo De Acción
The mechanism of action of PITC involves the reaction of the isothiocyanate group with the amino group of the compound being analyzed. This reaction results in the formation of a stable derivative that can be easily analyzed using various techniques.
Efectos Bioquímicos Y Fisiológicos
PITC has been shown to have minimal biochemical and physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse reactions in laboratory animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using PITC in laboratory experiments is its ability to form stable derivatives with amino acids, peptides, and proteins. This makes it an ideal candidate for the analysis of these compounds. However, one of the limitations of using PITC is its sensitivity to moisture, which can affect the stability of the derivatives formed.
Direcciones Futuras
There are several future directions for the use of PITC in scientific research. One potential area of research is the development of new methods for the analysis of amino acids, peptides, and proteins using PITC. Another area of research is the exploration of the potential applications of PITC in the analysis of other compounds, such as carbohydrates and lipids. Additionally, there is potential for the development of new derivatives of PITC that may have unique properties and applications in scientific research.
In conclusion, PITC is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique properties make it an ideal candidate for various laboratory experiments, particularly in the analysis of amino acids, peptides, and proteins. While there are some limitations to its use, there are also several potential future directions for the development and application of PITC in scientific research.
Métodos De Síntesis
The synthesis of PITC can be achieved through a variety of methods, including the reaction of 4-pyridyl isothiocyanate with 1-butanone. The reaction is usually carried out in the presence of a catalyst, and the resulting product is purified through various techniques such as column chromatography.
Aplicaciones Científicas De Investigación
PITC has been widely used in scientific research due to its unique properties. It is commonly used as a derivatizing agent for the analysis of amino acids, peptides, and proteins. PITC reacts with the amino group of these compounds to form stable derivatives that can be analyzed using various techniques such as HPLC.
Propiedades
Número CAS |
123529-37-3 |
|---|---|
Nombre del producto |
1-Butanone, 4-isothiocyanato-1-(3-pyridinyl)- |
Fórmula molecular |
C10H10N2OS |
Peso molecular |
206.27 g/mol |
Nombre IUPAC |
4-isothiocyanato-1-pyridin-3-ylbutan-1-one |
InChI |
InChI=1S/C10H10N2OS/c13-10(4-2-6-12-8-14)9-3-1-5-11-7-9/h1,3,5,7H,2,4,6H2 |
Clave InChI |
CXXGJWMDYRATNJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
SMILES canónico |
C1=CC(=CN=C1)C(=O)CCCN=C=S |
Otros números CAS |
123529-37-3 |
Sinónimos |
4-OXO-4-(3-PYRIDYL)-BUTYLISOTHIOCYANATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



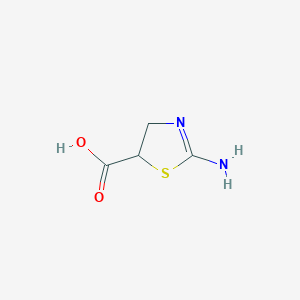
![(1S,2R,7S,9R)-4,12-diphenyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,7]tridecan-7-ol](/img/structure/B37607.png)
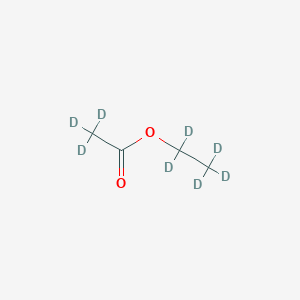
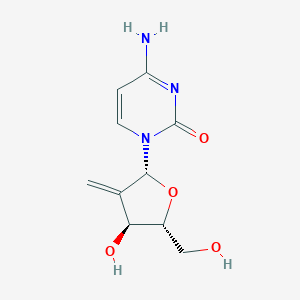
![4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl](/img/structure/B37616.png)
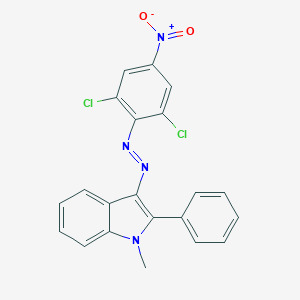
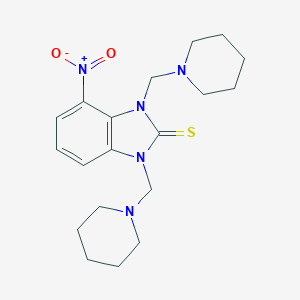
![[2-(Ethenyloxy)phenyl]methanol](/img/structure/B37623.png)
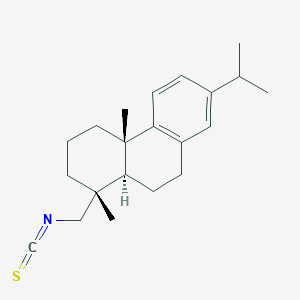
![3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol](/img/structure/B37627.png)


![1-(4-Fluoro-phenyl)-1,2,3,4-tetrahydro-pyrrolo[1,2-a]pyrazine](/img/structure/B37630.png)
